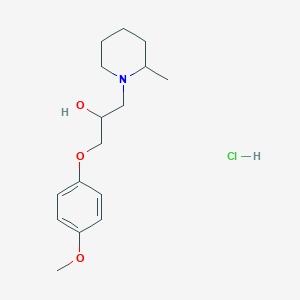
(5-(3-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(3-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione, also known as TFP, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. TFP is a thiosemicarbazone derivative that has been synthesized using various methods.
Scientific Research Applications
Serotonergic Function Research
Meta-chlorophenylpiperazine (mCPP) is extensively used in psychiatric research to assess central serotonergic function. Studies have explored its effects on inducing symptoms related to serotonin syndrome and its interactions with serotonin receptors in the human brain. These investigations provide insights into serotonergic mechanisms underlying various psychiatric conditions and the therapeutic potential of targeting these pathways (Klaassen et al., 1998; Silverstone et al., 1994).
Environmental Phenols and Health
Studies on environmental phenols, such as benzophenone-3, bisphenol A (BPA), triclosan, and chlorophenols, have assessed exposure levels in pregnant women and the general population. These chemicals are widely used in consumer products, and their presence in the environment and potential health impacts are of significant concern. Research in this area focuses on understanding exposure pathways and developing strategies to minimize health risks associated with these compounds (Mortensen et al., 2014).
Toxicokinetics and Metabolism
Detailed toxicokinetic and metabolic studies on compounds like chlorpyrifos provide valuable information on the biotransformation and elimination of these substances in humans. Such research is crucial for assessing the risks associated with high-dose exposures and developing appropriate medical and safety guidelines for managing poisoning cases. These studies contribute to a deeper understanding of how organophosphorus pesticides are processed by the human body and the potential long-term health implications (Bicker et al., 2005).
properties
IUPAC Name |
[5-(3-chlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS/c22-17-6-4-5-16(15-17)19-9-10-20(25-19)21(26)24-13-11-23(12-14-24)18-7-2-1-3-8-18/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYHGYZQWRUFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)


![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)
![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)


![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2740227.png)
![N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2740231.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2740235.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2740237.png)

